Nile red Nile red Nile red is an organic heterotetracyclic compound that is 5H-benzo[a]phenoxazin-5-one substituted at position 9 by a diethylamino group. It has a role as a fluorochrome and a histological dye. It is an organic heterotetracyclic compound, a cyclic ketone, an aromatic amine and a tertiary amino compound.
Brand Name: Vulcanchem
CAS No.: 7385-67-3
VCID: VC0007442
InChI: InChI=1S/C20H18N2O2/c1-3-22(4-2)13-9-10-16-18(11-13)24-19-12-17(23)14-7-5-6-8-15(14)20(19)21-16/h5-12H,3-4H2,1-2H3
SMILES: CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2
Molecular Formula: C20H18N2O2
Molecular Weight: 318.4 g/mol

Nile red

CAS No.: 7385-67-3

Cat. No.: VC0007442

Molecular Formula: C20H18N2O2

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Nile red - 7385-67-3

CAS No. 7385-67-3
Molecular Formula C20H18N2O2
Molecular Weight 318.4 g/mol
IUPAC Name 9-(diethylamino)benzo[a]phenoxazin-5-one
Standard InChI InChI=1S/C20H18N2O2/c1-3-22(4-2)13-9-10-16-18(11-13)24-19-12-17(23)14-7-5-6-8-15(14)20(19)21-16/h5-12H,3-4H2,1-2H3
Standard InChI Key VOFUROIFQGPCGE-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2
Canonical SMILES CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2

Chemical Identity and Structural Properties

Nile red (C20H18N2O2) is a heterotetracyclic compound featuring a diethylamino group at position 9 of the benzo[a]phenoxazin-5-one core . Its planar ICT (intramolecular charge transfer) configuration facilitates environment-dependent fluorescence shifts. The compound's molecular weight of 318.4 g/mol and LogP value of 4.72 account for its preferential partitioning into hydrophobic environments.

Table 1: Fundamental Chemical Properties of Nile Red

PropertyValueSource
Molecular FormulaC20H18N2O2
Molecular Weight318.4 g/mol
λabs (Ethanol)552 nm
λem (Neutral Lipid)585 nm
Diffusion Coefficient470 μm²/s (Ethanol)

X-ray crystallography reveals a nearly coplanar arrangement between the phenoxazine system and ketone group (dihedral angle < 5°) , contradicting historical claims of a twisted ICT state . This structural rigidity enables predictable fluorescence behavior across solvent systems.

Synthesis and Purification

Commercial Nile red production employs two primary routes:

Acid Hydrolysis of Nile Blue

Heating Nile blue (C20H20N3O) with concentrated H2SO4 at 100°C induces iminium-to-carbonyl conversion, yielding Nile red with 68-72% efficiency . Residual starting material necessitates sequential purification through:

  • Neutralization with NaOH

  • Dichloromethane extraction

  • Silica gel chromatography (eluent: CH2Cl2/MeOH 95:5)

Direct Condensation Synthesis

Improved atom economy (82%) is achieved via acid-catalyzed condensation of 5-(diethylamino)-2-nitrosophenol with 2-naphthol . This method reduces byproduct formation but requires strict oxygen exclusion to prevent nitroso group reduction.

Photophysical Behavior and Solvatochromism

Nile red's fluorescence exhibits exceptional solvent dependence:

Table 2: Spectral Shifts in Selected Solvents

Solventλex (nm)λem (nm)Quantum Yield
Water5796440.003
Ethanol5526280.27
Triolein5155850.91
Phosphatidylcholine5546380.88

Recent ultrafast spectroscopy (2024) resolves long-standing controversies:

  • Single excited state (S1) emission from planar ICT configuration

  • No evidence for twisted intramolecular charge transfer (TICT) states

  • Fluorescence lifetime ranges from 0.3 ns (H2O) to 4.1 ns (hexane)

The absence of dual fluorescence mechanisms simplifies interpretation in complex biological systems, particularly for membrane dynamics studies .

Biological and Environmental Applications

Lipid Droplet Quantification

Nile red's differential staining of neutral (yellow) vs. polar (red) lipids enables real-time tracking of adipocyte differentiation . Key performance metrics:

  • Detection limit: 50 ng/μL triacylglycerols

  • Linear range: 0.1-5 mg/mL (R²=0.998)

  • Photostability: <5% intensity loss after 30 min illumination

Microplastic Detection

A 2025 protocol enhances bottled water analysis sensitivity:

  • Stain with 1 μg/mL Nile red (30 min)

  • Epifluorescence imaging (585/630 nm)

  • Automated particle counting (CV <2%)
    This method detects polyethylene particles down to 1 μm diameter, outperforming FTIR for sub-10 μm contaminants .

Biofuel Production Monitoring

High-throughput screening of Shewanella hydrocarbon producers utilizes Nile red's 18-fold fluorescence increase in ketone-rich cultures . The technique correlates strongly with GC-MS data (r=0.94) while reducing analysis time from 6 hours to 15 minutes .

Advanced Derivatives for Biomedical Imaging

Rational modification of the Nile red scaffold produced NR-12M, showing:

  • 9.3:1 nerve-to-adipose contrast vs. 2.1:1 for parent compound

  • Bathochromic shift to 650 nm (improved tissue penetration)

  • 94% quantum yield in myelin sheaths

Table 3: Performance Comparison of Nile Red Derivatives

DerivativeTarget Tissueλem (nm)Contrast Ratio
NR-12MMyelin6509.3:1
NR-7CAdipocytes58522:1
NR-9DLipoproteins61515:1

These advances enable intraoperative nerve preservation during complex oncologic procedures .

Limitations and Future Directions

While Nile red remains indispensable, challenges persist:

  • Moderate photobleaching (t1/2=45 min at 100 mW/cm²)

  • Non-specific binding to β-amyloid plaques

  • pH sensitivity below 6.0 (20% intensity loss)

Ongoing research focuses on:

  • Heavy atom derivatives for phosphorescence-based oxygen sensing

  • PEGylated nanoparticles with 153% brightness enhancement

  • CRISPR-based biosensors coupling Nile red to gene expression

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